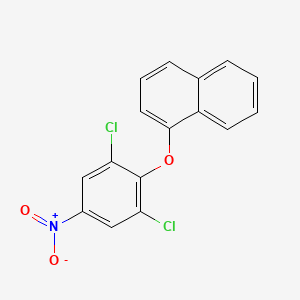
2-Pentanone, 3-bromo-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 3-bromo-5-chloro- is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a carbonyl group (C=O) bonded to a five-carbon chain, with bromine and chlorine atoms attached to the third and fifth carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-bromo-5-chloro- can be achieved through several methods. One common approach involves the halogenation of 2-pentanone. For instance, 2-pentanone can be treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N-dimethylacetamide (DMAC) to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 3-bromo-5-chloro- may involve large-scale halogenation reactions. The process can be optimized by adjusting parameters such as temperature, reaction time, and the molar ratio of reactants. For example, using bis(trichloromethyl)carbonate (triphosgene) as a chlorine source has been shown to yield high amounts of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 3-bromo-5-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride in methanol is commonly employed for reducing the carbonyl group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Reduction: Formation of 3-bromo-5-chloro-2-pentanol.
Oxidation: Formation of 3-bromo-5-chloropentanoic acid.
Applications De Recherche Scientifique
2-Pentanone, 3-bromo-5-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pentanone, 3-bromo-5-chloro- involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone, 5-chloro-: Similar structure but lacks the bromine atom.
3-Bromo-2-pentanone: Similar structure but lacks the chlorine atom.
2-Bromo-3-pentanol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2-Pentanone, 3-bromo-5-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various synthetic applications and research studies .
Propriétés
Numéro CAS |
58371-99-6 |
|---|---|
Formule moléculaire |
C5H8BrClO |
Poids moléculaire |
199.47 g/mol |
Nom IUPAC |
3-bromo-5-chloropentan-2-one |
InChI |
InChI=1S/C5H8BrClO/c1-4(8)5(6)2-3-7/h5H,2-3H2,1H3 |
Clé InChI |
UHMBBBZVSNBZMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)

![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)




![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)



![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)
